2-[1-(4-Methoxyphenyl)ethoxy]phenol
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Overview
Description
2-[1-(4-Methoxyphenyl)ethoxy]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenolic hydroxyl group and an ether linkage to a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Methoxyphenyl)ethoxy]phenol can be achieved through several methods. One common approach involves the reaction of 2-(4-methoxyphenyl)ethanol with phenol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography .
Another method involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of 4-methoxyphenyl is coupled with a halogenated phenol in the presence of a palladium catalyst . This method offers high yields and selectivity under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This approach minimizes the formation of by-products and enhances the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Methoxyphenyl)ethoxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Alcohols and ethers.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[1-(4-Methoxyphenyl)ethoxy]phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the methoxyphenyl group can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenol: Similar in structure but lacks the ethoxy linkage.
4-Methoxyphenol:
2-(4-Methoxyphenyl)ethanol: Used as an intermediate in the synthesis of various organic compounds.
Uniqueness
2-[1-(4-Methoxyphenyl)ethoxy]phenol is unique due to its combination of a phenolic hydroxyl group and an ether linkage to a methoxyphenyl group. This structural feature imparts specific chemical and physical properties, making it suitable for a wide range of applications in different fields .
Properties
CAS No. |
648921-94-2 |
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Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
2-[1-(4-methoxyphenyl)ethoxy]phenol |
InChI |
InChI=1S/C15H16O3/c1-11(12-7-9-13(17-2)10-8-12)18-15-6-4-3-5-14(15)16/h3-11,16H,1-2H3 |
InChI Key |
CAZBCQWBEVHJEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)OC2=CC=CC=C2O |
Origin of Product |
United States |
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